molecular formula C20H13BrClN7O2 B2541135 5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1007172-70-4

5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B2541135
CAS No.: 1007172-70-4
M. Wt: 498.73
InChI Key: BXGOWLSAXXWNSZ-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a purine bioisostere, allowing it to mimic adenosine and interact with ATP-binding sites of various kinase enzymes . Compounds based on the pyrazolo[3,4-d]pyrimidine core have garnered significant scientific interest for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle and are often dysregulated in cancers . Research indicates that such inhibitors can induce cell cycle arrest and promote apoptosis in tumor cell lines, suggesting this compound may serve as a valuable chemical probe for investigating oncogenic signaling pathways . Its mechanism of action is anticipated to involve competitive binding at the ATP-pocket of specific kinase targets, disrupting phosphorylation events and subsequent downstream signaling. Researchers exploring targeted cancer therapies may find this compound particularly useful for in vitro kinase assays and cellular proliferation studies. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN7O2/c1-11-7-17(26-20(30)15-5-6-16(21)31-15)29(27-11)19-14-9-25-28(18(14)23-10-24-19)13-4-2-3-12(22)8-13/h2-10H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOWLSAXXWNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula: C20_{20}H13_{13}BrClN7_7O2_2, with a molecular weight of 498.7 g/mol. Its structure includes a furan ring and multiple pyrazolo[3,4-d]pyrimidine moieties, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Effects : Many derivatives of pyrazolo[3,4-d]pyrimidine have shown significant anticancer properties by inhibiting various cancer cell lines.
  • Antiviral Activity : Some studies suggest potential antiviral effects against viruses such as Zika virus.

The anticancer activity of this compound is thought to be linked to its ability to inhibit key signaling pathways involved in tumor growth.

Case Studies

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells. The IC50_{50} values were found to be in the low micromolar range, indicating potent activity.
  • Cell Cycle Arrest and Apoptosis : The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells. This was evidenced by increased DNA fragmentation and activation of caspases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is heavily influenced by their structural components. Modifications in the side chains and functional groups can significantly alter their potency and selectivity against various targets.

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Alteration of the furan substituentChanges in selectivity for EGFR/VGFR2 inhibition

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown low micromolar activity against Zika virus with a favorable cytotoxicity profile.

Research Findings

In a study assessing antiviral efficacy, compounds derived from similar scaffolds exhibited EC50_{50} values around 4.3 µM with corresponding CC50_{50} values indicating low toxicity. This suggests that modifications to the core structure can enhance antiviral properties while maintaining safety.

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Carboxamide Derivatives

describes 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p). These share a pyrazole-carboxamide backbone but differ in substituents:

  • Chloro vs.
  • Furan vs. Aryl Groups : The furan ring in the target compound introduces distinct electronic and steric effects compared to phenyl or fluorophenyl groups in 3d and 3e , which could modulate binding affinity .

Table 1: Comparison of Key Structural Features

Compound Core Structure Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Cl-C6H4 (1), 3-Me-pyrazole (4), Br (furan-5) ~580* Not Reported
3a () Pyrazole-pyrazole 2×Ph, Cl (5), CN (4) 403.1 133–135
3d () Pyrazole-pyrazole 4-F-C6H4, Cl (5) 421.0 181–183
Example 53 () Pyrazolo[3,4-d]pyrimidine 3-F-C6H3, chromenone, F (5) 589.1 175–178

*Estimated based on analogous structures.

Pyrazolo[3,4-d]Pyrimidine Derivatives in Patent Literature

Compounds from and (e.g., Example 53 and Example 64 ) share the pyrazolo[3,4-d]pyrimidine core but differ in substituents:

  • Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl group in the target compound may confer stronger electron-withdrawing effects than fluorophenyl in Example 53 , altering interactions with hydrophobic binding pockets .
  • Furan-Carboxamide vs. Chromenone: The furan-carboxamide linkage in the target compound contrasts with the chromenone moiety in Example 53, which is associated with enhanced π-stacking in kinase inhibitors .

Bioactivity Implications

  • Kinase Inhibition : Pyrazolo-pyrimidine derivatives in exhibit kinase inhibitory activity. The bromo and chlorophenyl groups in the target compound may synergize to target ATP-binding sites, similar to fluorophenyl-substituted analogs .
  • Selectivity : The 3-methylpyrazole in the target compound could reduce off-target effects compared to bulkier substituents (e.g., 4-(thiophen-2-ylsulfonyl)piperazine in 938022-34-5 , ) .

Q & A

Q. What synthetic routes are recommended for synthesizing 5-bromo-N-(...)furan-2-carboxamide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and protective group strategies. A typical approach involves:

  • Step 1 : Condensation of pyrazolo-pyrimidine intermediates with halogenated aryl groups under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Step 2 : Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/XPhos with Cs₂CO₃) to introduce the furan-2-carboxamide moiety, achieving yields up to 88% under inert atmospheres .
  • Optimization Tips :
    • Use air-sensitive catalysts in rigorously dried solvents.
    • Monitor reaction progress via LC-MS to minimize by-products.
    • Adjust temperature (e.g., 100°C for coupling reactions) to balance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substitution patterns. For example, aromatic protons in the 3-chlorophenyl group resonate at δ 7.4–7.6 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ observed at m/z 527.08) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers address inconsistent biological activity in structural analogs of this compound?

  • Structural Analysis : Compare X-ray or DFT-optimized geometries of active vs. inactive analogs to identify critical substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) .
  • Solvent Effects : Investigate photophysical properties (e.g., emission spectra in DMSO vs. non-polar solvents) to assess aggregation or solvation-driven activity changes .
  • Data Contradiction Workflow :
    • Replicate synthesis to confirm purity (≥95% by HPLC).
    • Test analogs in parallel bioassays (e.g., kinase inhibition) with controls.
    • Use molecular docking to predict binding modes and refine SAR hypotheses .

Q. What strategies mitigate by-product formation during the synthesis of pyrazolo-pyrimidine intermediates?

  • By-Product Sources :
    • Oxidative degradation of the pyrazole ring under acidic conditions.
    • Competing nucleophilic attack at alternate positions.
  • Mitigation Approaches :
    • Use protective groups (e.g., Boc) for sensitive amines during coupling steps .
    • Optimize stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) to reduce unreacted intermediates .
    • Purify via reverse-phase HPLC after TFA deprotection to isolate the target compound .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Synthesize derivatives with systematic substitutions (e.g., Br → Cl, methyl → ethyl) using modular protocols .
  • Biological Testing :
    • Screen analogs against target proteins (e.g., kinases) using fluorescence polarization assays.
    • Correlate IC₅₀ values with computational parameters (e.g., logP, polar surface area).
  • Data Integration :
    • Apply multivariate analysis to identify key physicochemical drivers (e.g., halogen size impacts steric clashes in docking models) .

Methodological Challenges

Q. How can air-sensitive reagents (e.g., Pd₂(dba)₃) be handled effectively in coupling reactions?

  • Best Practices :
    • Conduct reactions under nitrogen/argon using Schlenk lines.
    • Pre-dry solvents over molecular sieves.
    • Use freshly distilled Et₃N to neutralize acidic by-products .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Chromatography :
    • Normal-phase silica for non-polar intermediates.
    • Reverse-phase C18 columns for final compounds (e.g., MeCN/H₂O gradient) .
  • Crystallization : Use ethanol/water mixtures to grow single crystals for XRD analysis .

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